molecular formula C24H29N3O5 B2985042 5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775442-93-7

5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2985042
CAS RN: 1775442-93-7
M. Wt: 439.512
InChI Key: HITUXCHLXNNFOF-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The TMP group is known to participate in various chemical reactions. For instance, it has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Scientific Research Applications

Synthesis and Antitumor Properties : A study conducted by Маркосян et al. (2006) explored the synthesis and biological properties of derivatives of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines. These compounds were obtained through various chemical reactions and evaluated for their effects on monoaminooxidase (MAO) activity and antitumor properties. The study found that these synthesized compounds possess antitumor and anti-MAO properties, suggesting potential applications in cancer research and therapy (Маркосян et al., 2006).

Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) reported on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. The study highlighted the potential of these compounds as cytotoxins, with some exhibiting IC(50) values less than 10 nM against various cancer cell lines. This research underscores the potential therapeutic applications of such compounds in treating refractory cancers (Deady et al., 2003).

Antimicrobial Agents : A study by Pokhodylo et al. (2021) introduced novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, synthesized via click reactions. These compounds were evaluated for their antimicrobial activities against various pathogens. The study found that certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

Mechanism of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It has displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors .

Future Directions

The TMP group has shown potential in a wide range of biomedical applications due to its diverse bioactivity effects . Future research could focus on exploring these effects further and developing new compounds with the TMP group for various therapeutic applications.

properties

IUPAC Name

5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-26-18-12-15(9-10-17(18)24(29)27-11-7-5-6-8-21(26)27)23(28)25-16-13-19(30-2)22(32-4)20(14-16)31-3/h9-10,12-14,21H,5-8,11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITUXCHLXNNFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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